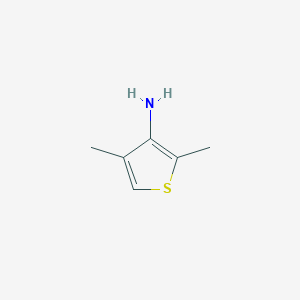

2,4-Dimethylthiophen-3-amine

説明

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.com Its structural similarity to benzene (B151609) allows for its substitution in biologically active compounds often without a loss of activity, a concept known as bioisosterism. cognizancejournal.comwikipedia.org This property makes thiophene and its derivatives highly valuable scaffolds in the development of new molecules with specific functions. cognizancejournal.comresearchgate.net The thiophene nucleus is a common feature in a multitude of natural and synthetic compounds, contributing to a wide array of chemical and physical properties. nih.gov

The reactivity of the thiophene ring, which readily undergoes electrophilic substitution reactions, further enhances its utility as a versatile building block in organic synthesis. wikipedia.orgeprajournals.com Researchers have developed numerous synthetic methodologies, from traditional approaches like the Gewald reaction to modern microwave-assisted and green synthesis techniques, to create a diverse library of thiophene derivatives. nih.gov This chemical tractability allows for the fine-tuning of molecular properties for various applications. researchgate.net

Overview of Thiophene-Based Compounds in Medicinal Chemistry and Industrial Applications

The applications of thiophene-based compounds are extensive, particularly in medicinal chemistry and material science. In the pharmaceutical industry, the thiophene moiety is a privileged pharmacophore, present in a significant number of approved drugs. nih.gov Analysis of FDA-approved drugs reveals that numerous therapeutic agents incorporate a thiophene ring system, targeting a range of conditions. nih.gov These include anti-inflammatory drugs like tiaprofenic acid and tenidap, as well as antipsychotics, antifungals, and anticancer agents. nih.govencyclopedia.pub The biological activities of thiophene derivatives are diverse, encompassing antimicrobial, antiviral, antioxidant, and anticonvulsant properties, among others. cognizancejournal.comencyclopedia.pub

Beyond medicine, thiophene derivatives are crucial in industrial applications. They serve as intermediates in the synthesis of agrochemicals and dyes. encyclopedia.pubespublisher.com In the realm of material science, their electronic properties are harnessed in the development of organic semiconductors, conductive polymers, and light-emitting diodes. cognizancejournal.com

Research Context of Substituted Aminothiophenes

Within the broader class of thiophene derivatives, substituted aminothiophenes represent a particularly significant area of research. researchgate.net The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of a wide range of derivative compounds. wisdomlib.org The chemistry of 2-aminothiophenes, in particular, is an extensive and dynamic field of study. researchgate.net

The Gewald reaction is a prominent and versatile method for the synthesis of substituted 2-aminothiophenes. researchgate.net Research in this area often focuses on exploring the impact of different substituents at various positions on the thiophene ring to modulate biological activity. For instance, modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring have been investigated for their potential in developing new therapeutic agents. researchgate.netmdpi.com The study of compounds like 2,4-Dimethylthiophen-3-amine falls squarely within this research context, aiming to understand how the specific arrangement of methyl and amino groups on the thiophene ring influences its chemical properties and potential applications.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 87685-15-2 |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Canonical SMILES | CC1=CSC(=C1N)C |

| InChI | InChI=1S/C6H9NS/c1-4-3-8-5(2)6(4)7/h3H,7H2,1-2H3 |

| InChIKey | NKYZMZNNAWWQCF-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-3-8-5(2)6(4)7/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZMZNNAWWQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537445 | |

| Record name | 2,4-Dimethylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87685-15-2 | |

| Record name | 2,4-Dimethylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethylthiophen 3 Amine and Its Derivatives

Direct Synthesis Approaches for 2,4-Dimethylthiophen-3-amine

Direct synthesis of this compound often involves the strategic introduction of the amine group onto a pre-formed dimethylthiophene core, frequently by using the key intermediate 2,4-Dimethyl-2,3-dihydrothiophen-3-one.

Specific Reaction Pathways and Conditions

One documented pathway involves the reaction of the key intermediate with an appropriate amine source. For instance, the synthesis of a derivative involves reacting 2,4-Dimethyl-2,3-dihydrothiophen-3-one with L-alaninol in the presence of an acid catalyst like p-toluenesulfonic acid. google.com The reaction is typically carried out at an elevated temperature (around 170 °C) to drive the condensation and formation of the corresponding enamine or imine, which is then reduced or further processed. google.com Another approach involves the reaction of 2,4-dimethyl-3-hydroxythiophene, the enol tautomer of the keto intermediate, with an amine under high pressure. google.com

A general method for preparing N-substituted thiophen-2-amine derivatives involves the acylation of the amine. This is achieved by first converting a substituted nicotinic acid into an acyl chloride using oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base like triethylamine to yield the final N-(thiophen-2-yl) nicotinamide (B372718) derivative. mdpi.com

| Reactants | Reagents/Catalysts | Conditions | Product |

| 2,4-Dimethyl-2,3-dihydrothiophen-3-one, L-alaninol | p-toluenesulfonic acid | Heated to boiling (approx. 170 °C) | (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol |

| Substituted nicotinic acid, Substituted thiophen-2-amine | 1. Oxalyl chloride, DMF 2. Triethylamine | 1. Room temperature, 6 h 2. Ice-water bath, then room temp. | N-(thiophen-2-yl) nicotinamide derivative |

Formation of Key Intermediate Products (e.g., 2,4-Dimethyl-2,3-dihydrothiophen-3-one)

The pivotal intermediate, 2,4-Dimethyl-2,3-dihydrothiophen-3-one, is itself synthesized from precursors. A common method is the oxidation of 2,4-dimethyl-tetrahydrothiophen-3-one. google.com This oxidation can be performed using hydrogen peroxide in a solvent such as methanol. The reaction conditions, including temperature, can be controlled to manage the formation of byproducts like 2,4-dimethyl-2-hydroxy-tetrahydrothiophene-3-one. google.com The final product often exists as a tautomeric mixture of the keto form (2,4-Dimethyl-2,3-dihydrothiophen-3-one) and the enol form (2,4-dimethyl-3-hydroxythiophene). google.com

The precursor, 2,4-dimethyltetrahydrothiophene-3-one, can be synthesized via a one-pot method from methacrylic acid and 2-mercaptopropionic acid in the presence of a Lewis acid catalyst and a cocatalyst at elevated temperatures (140-190 °C). google.com

| Precursor | Reagents/Catalysts | Conditions | Key Intermediate |

| 2,4-Dimethyl-tetrahydrothiophen-3-one | Hydrogen peroxide, Acetic acid, Methanol | 20-25 °C | 2,4-Dimethyl-2,3-dihydrothiophen-3-one |

| Methacrylic acid, 2-mercaptopropionic acid | Lewis acid (main catalyst), Cocatalyst | 140-190 °C | 2,4-Dimethyltetrahydrothiophene-3-one |

Environmentally Conscious Synthetic Strategies

Efforts to develop greener synthetic routes for aminothiophenes focus on reducing hazardous waste, lowering energy consumption, and using recyclable catalysts. scribd.comnih.gov For the general synthesis of 2-aminothiophenes, solid base catalysts like sodium aluminate (NaAlO₂) have been employed. acs.orgacs.org This approach offers advantages such as cost-effectiveness, mild reaction conditions, and excellent catalytic performance. acs.orgacs.org The NaAlO₂ catalyst can be recovered and reused multiple times. acs.org The use of ethanol, considered an environmentally safe solvent, is also a feature of these improved methods. acs.org

Microwave-assisted organic synthesis (MAOS) has been applied to the Gewald reaction, a common method for aminothiophene synthesis. derpharmachemica.com This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. derpharmachemica.com

General Synthetic Strategies for Substituted Aminothiophenes

Beyond the direct synthesis of a specific compound, several robust and versatile methods exist for the preparation of the broader class of substituted 2-aminothiophenes.

Gewald Aminothiophene Synthesis and Mechanistic Insights

The Gewald reaction is a well-established and widely used one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net

Reaction Mechanism: The mechanism of the Gewald reaction is complex but is understood to proceed through several key steps: chemrxiv.orgnih.govchemrxiv.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov

Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is added to the activated intermediate. The mechanism of this addition is intricate, involving the opening of the sulfur ring to form polysulfide intermediates. chemrxiv.orgnih.gov

Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization. This is followed by tautomerization and elimination of sulfur atoms to form the stable, aromatic 2-aminothiophene ring. researchgate.netchemrxiv.org The final cyclization of the monosulfide and subsequent aromatization is the primary thermodynamic driving force for the entire reaction sequence. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights, showing that a complex equilibrium of polysulfides of various lengths is expected in the solution. researchgate.netchemrxiv.orgnih.gov The decomposition of these polysulfides can occur through several pathways, including unimolecular cyclization (favored for long polysulfide chains) and protonation-induced degradation. researchgate.netchemrxiv.orgnih.gov

Cyclization Reactions Utilizing Sulfur Sources

The synthesis of thiophenes often relies on cyclization reactions where a sulfur atom is introduced to form the heterocyclic ring. semanticscholar.org The Gewald reaction is a prime example where elemental sulfur is the source. organic-chemistry.orgchemrxiv.org

Another strategy involves reacting ketoalkynes with a sulfur-donating reagent. For example, 2,3-disubstituted thiophenes can be synthesized by reacting ketoalkynes with 2,5-dihydroxy-1,4-dithiane in the presence of a base like triethylamine. metu.edu.tr This reaction proceeds through an alcohol intermediate which is then dehydrated, often with silica (B1680970) gel, to yield the final thiophene (B33073) product. metu.edu.tr This method provides a two-step pathway to 2,3-disubstituted thiophenes from readily available acyl chlorides and terminal alkynes, which are used to prepare the ketoalkyne starting material. metu.edu.tr

Multi-Component Reactions for Thiophene Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity.

For the synthesis of aminothiophenes, the Gewald reaction is the most prominent and widely utilized MCR. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base. While the classical Gewald reaction yields 2-aminothiophenes, modifications and alternative MCRs can lead to other isomers.

A plausible MCR approach to a precursor of this compound would involve a three-component reaction of an appropriate β-keto nitrile, a sulfur source, and a compound contributing the C4-methyl group. For instance, a reaction involving 3-oxobutanenitrile (acetoacetonitrile), elemental sulfur, and a methylating agent under specific catalytic conditions could theoretically lead to the desired substitution pattern, although this is a non-standard application of the Gewald synthesis which typically uses a ketone as one of the primary components.

More generally, MCRs for thiophene synthesis can be categorized by the type of catalyst used, including metal-catalyzed, Lewis base-catalyzed, and catalyst-free processes, each offering a pathway to a diversity of thiophene derivatives.

Catalytic Approaches in Thiophene Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various transition metals have been employed to catalyze the formation of the thiophene ring.

Palladium-catalyzed reactions , such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of substituted thiophenes. While often used for C-C bond formation to functionalize a pre-existing thiophene ring, palladium catalysts can also be involved in cyclization reactions to form the ring itself. For example, palladium-catalyzed annulation reactions can construct thiophene-fused polyaromatics.

Copper-catalyzed synthesis offers another versatile route. Copper catalysts can facilitate the domino synthesis of substituted benzo[b]thiophenes and the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes to produce a variety of thiophenes. A copper(I)-catalyzed multicomponent reaction has been developed for the construction of fully substituted thiophenes through a formal [3+2]-cycloaddition.

Rhodium-catalyzed synthesis has been utilized for the regioselective synthesis of highly substituted thiophenes through the transannulation of 1,2,3-thiadiazoles with alkynes. This method proceeds via a rhodium thiavinyl carbene intermediate. Rhodium catalysts are also effective in the synthesis of benzo[b]thiophenes.

For aminothiophenes specifically, various catalysts have been applied to the Gewald reaction to improve its efficiency and environmental footprint. These include L-proline, sodium aluminate (NaAlO₂), ZnO nanoparticles, and piperidinium borate, which can promote the reaction under milder conditions.

| Catalyst Type | Metal/Compound | Relevant Reaction | Reference |

| Palladium | Pd(OAc)₂, PdCl₂(dppf) | Suzuki-Miyaura Coupling, C-H Arylation | |

| Copper | CuI | Tandem S-alkenylation, Domino Cyclization | |

| Rhodium | [RhCl(COD)₂] | Transannulation, Cyclization | |

| Organocatalyst | L-Proline | Gewald Reaction | |

| Heterogeneous | NaAlO₂, ZnO | Gewald Reaction |

Advanced Reaction Conditions (e.g., Microwave Irradiation, Ball-Milling)

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced reaction conditions are increasingly being applied to thiophene synthesis.

Microwave Irradiation: Microwave-assisted organic synthesis has proven to be a powerful tool, often leading to dramatic reductions in reaction times and the formation of cleaner products. The Gewald reaction for the synthesis of 2-aminothiophenes has been successfully adapted to microwave conditions. This technique typically allows for the rapid, one-pot synthesis of substituted 2-aminothiophenes in high yields and purities, often in minutes compared to hours required for conventional heating. For example, a microwave-assisted Gewald reaction of arylacetaldehydes, activated nitriles, sulfur, and morpholine in ethanol at 70°C was completed in just 20 minutes.

Ball-Milling (Mechanochemistry): Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. This technique is recognized for its environmental benefits, including reduced waste and energy consumption. High-speed ball milling has been successfully applied to the Gewald reaction to produce 2-aminothiophenes, demonstrating the feasibility of this solvent-free approach for thiophene ring formation. Furthermore, mechanochemical oxidative polymerization has been used to synthesize microporous thiophene polymers, showcasing the utility of this method in creating thiophene-based materials.

Strategies for Functionalization and Derivatization

Once the this compound core is synthesized, its chemical utility lies in its potential for further modification. Both the amine group and the thiophene ring itself are amenable to a variety of chemical transformations.

Amine Group Modifications and Transformations

The primary amine group at the C3 position is a versatile functional handle for derivatization.

Acylation: The amine group can readily undergo acylation with reagents like acid chlorides or anhydrides to form the corresponding amides. For instance, 3-acetyl-2-aminothiophenes have been converted to their stable acetamides by heating with acetic anhydride. This transformation is useful for protecting the amine group or for introducing new structural motifs.

Alkylation: Reductive alkylation is a common method for modifying primary and secondary amines. This would allow for the introduction of various alkyl groups onto the nitrogen atom of this compound.

Diazotization: Primary aromatic and heteroaromatic amines can be converted to diazonium salts via reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are highly valuable synthetic intermediates. Thiophene-3-diazonium salts, derived from the corresponding 3-aminothiophenes, can undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halides, cyano groups) onto the thiophene ring. However, it is noted that aminothiophenes with an unsubstituted position activated by the amino group can be unstable upon diazotization and may lead to dimerization.

Formation of Fused Heterocycles: The amine group, often in conjunction with an adjacent functional group, is a key component in the synthesis of fused heterocyclic systems. For example, 2-aminothiophenes are extensively used as precursors for thienopyrimidines, thienopyrroles, and thienodiazepines.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic Anhydride, Acyl Chlorides | Amides |

| Diazotization | NaNO₂, HCl/H₂SO₄ | Diazonium Salts |

| Cyclocondensation | Aryl Nitriles, etc. | Fused Heterocycles (e.g., Thienopyrimidines) |

Ring System Functionalization and Substituent Introduction

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The directing effects of the existing methyl and amino substituents will govern the position of new substituent introduction. The C5 position is often the most reactive site in 3-aminothiophene systems for electrophilic attack.

Halogenation: Direct halogenation of 3-acetamidothiophene with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring, typically at the C2 and C5 positions.

Nitration: Nitration of aminothiophenes can be challenging due to the sensitivity of the amine group to strong oxidizing acids. Protection of the amine, for example as an acetamide (B32628), is often necessary. Nitration of 3-acetamidothiophene has been shown to introduce a nitro group at the C2 position. It has also been noted that blocking the activated C5-position with a nitro group can stabilize the molecule against unwanted dimerization during other reactions like diazotization.

Friedel-Crafts Acylation: The introduction of acyl groups onto the thiophene ring can be achieved under Friedel-Crafts conditions. However, the high reactivity of the thiophene nucleus can lead to resinification with strong Lewis acid catalysts. Milder catalysts or alternative acylation methods are often preferred.

These functionalization strategies allow for the elaboration of the this compound scaffold into a diverse range of derivatives with tailored properties for various applications.

Reactivity and Chemical Transformations of 2,4 Dimethylthiophen 3 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Moiety

The amine group in 2,4-dimethylthiophen-3-amine is a primary amine, which confers upon it significant nucleophilic character. msu.edumsu.edu The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. reddit.com

Nucleophilic Reactions:

Alkylation: The amine can react with alkyl halides in an SN2 fashion to form secondary and tertiary amines. The reaction proceeds by the nitrogen nucleophile attacking the electrophilic carbon of the alkyl halide. msu.edu

Acylation: With acylating agents such as acyl chlorides or anhydrides, the amine group readily forms amides. This reaction is a testament to the high nucleophilicity of the nitrogen.

Reaction with Carbonyls: this compound can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Sulfonylation: The Hinsberg test, which uses benzenesulfonyl chloride, can be used to characterize this primary amine. msu.edumsu.edu The reaction results in the formation of a sulfonamide that is soluble in aqueous base due to the acidic proton on the nitrogen. msu.edu

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups. masterorganicchemistry.com

Electrophilic Reactivity:

While the amine group is primarily nucleophilic, the nitrogen atom can act as a leaving group in certain reactions after being converted into a better leaving group. For instance, diazotization of the primary amine with nitrous acid (HONO) would form a diazonium salt. Thiophene (B33073) diazonium salts are known to be unstable but can potentially undergo substitution reactions.

Reactivity Profile of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the activating amino group at the 3-position and two methyl groups at the 2- and 4-positions further enhances the electron density of the ring, making it highly reactive towards electrophiles. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the 2- and 5-positions are ortho and para to the amino group, respectively.

Electrophilic Aromatic Substitution:

Halogenation: The thiophene ring is expected to undergo rapid halogenation (e.g., with Br₂ or Cl₂) at the vacant 5-position, which is activated by both the amino and the 4-methyl group.

Nitration and Sulfonation: These reactions are also directed to the 5-position. However, the strongly acidic conditions often used for these reactions can lead to protonation of the amine group, which would deactivate the ring. Therefore, milder reagents or protection of the amine group may be necessary.

Friedel-Crafts Reactions: The high reactivity of the substituted thiophene ring may lead to side reactions and polymerization under standard Friedel-Crafts conditions.

The thiophene ring can also participate in other types of reactions, such as metal-catalyzed cross-coupling reactions, although the presence of the free amine might interfere with some catalytic systems. researchgate.net Additionally, organolithium reagents can attack the sulfur atom, leading to ring-opening reactions. beilstein-journals.org

Mechanisms of Key Chemical Reactions

Alkylation of the Amine: The reaction of this compound with an alkyl halide (R-X) proceeds via a standard SN2 mechanism. The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary ammonium salt. Subsequent deprotonation yields the secondary amine.

Electrophilic Substitution on the Thiophene Ring (e.g., Bromination):

Generation of the Electrophile: A bromine molecule becomes polarized, or a bromonium ion (Br⁺) is generated.

Nucleophilic Attack: The electron-rich thiophene ring, activated by the amino and methyl groups, attacks the electrophilic bromine. The attack occurs preferentially at the 5-position due to the directing effects of the substituents, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base (e.g., another molecule of the amine or a solvent molecule) removes the proton from the 5-position, restoring the aromaticity of the thiophene ring and yielding 5-bromo-2,4-dimethylthiophen-3-amine.

Influence of Substituents and Molecular Structure on Reactivity and Selectivity

The substituents on the thiophene ring have a profound impact on the reactivity and regioselectivity of this compound.

Amino Group (-NH₂): This is a strong activating group due to the +M (mesomeric) effect, where the lone pair on the nitrogen delocalizes into the thiophene ring. It strongly directs incoming electrophiles to the ortho (2- and 4-) and para (5-) positions. Since the 2- and 4-positions are already substituted, electrophilic attack is highly favored at the 5-position.

Methyl Groups (-CH₃): These are weakly activating groups through the +I (inductive) effect and hyperconjugation. They increase the electron density of the thiophene ring, further enhancing its reactivity towards electrophiles. The 2-methyl and 4-methyl groups also sterically hinder attack at the adjacent positions to some extent.

The combined electronic effects of the amino and methyl groups make the 5-position the most nucleophilic and therefore the primary site for electrophilic attack.

The table below summarizes the expected reactivity at different positions of the this compound molecule.

| Position | Type of Reaction | Expected Reactivity | Influencing Factors |

| Amine (-NH₂) Nitrogen | Nucleophilic Attack | High | Lone pair availability, primary amine |

| Thiophene Ring C5 | Electrophilic Substitution | Very High | Activating effects of -NH₂ and -CH₃ groups |

| Thiophene Ring C2, C4 | - | Substituted | Presence of methyl groups |

| Thiophene Ring C3 | - | Substituted | Presence of amino group |

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylthiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the molecular skeleton and the chemical environment of each atom.

The ¹H NMR spectrum of 2,4-Dimethylthiophen-3-amine provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton. For this compound, distinct signals are expected for the amine (NH₂) protons, the two methyl (CH₃) group protons, and the lone aromatic proton on the thiophene (B33073) ring. The amine protons typically appear as a broad signal due to hydrogen bonding and quadrupole effects of the nitrogen atom, with a chemical shift that can vary depending on solvent and concentration pdx.edu.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, six distinct carbon signals are anticipated: four for the thiophene ring carbons (two substituted with methyl groups, one with an amine group, and one with a hydrogen) and two for the methyl group carbons. The chemical shifts for carbons in a thiophene ring are typically found in the aromatic region (100-150 ppm) oregonstate.edu. Carbons attached to nitrogen in amines generally appear in the 30-50 ppm range wisc.edu.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 (Thiophene ring) | 6.0 - 7.0 | Singlet (s) |

| NH₂ (Amine) | 3.0 - 5.0 | Broad Singlet (br s) |

| CH₃ at C4 | 2.0 - 2.5 | Singlet (s) |

| CH₃ at C2 | 2.0 - 2.5 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | 140 - 150 |

| C2 (C-CH₃) | 125 - 140 |

| C4 (C-CH₃) | 120 - 135 |

| C5 (C-H) | 115 - 125 |

| CH₃ at C2 | 10 - 20 |

| CH₃ at C4 | 10 - 20 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups. For this compound, a primary amine, two characteristic N-H stretching bands are expected in the region of 3400-3250 cm⁻¹ orgchemboulder.com. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹ orgchemboulder.com. The C-N stretching of aromatic amines appears in the 1335-1250 cm⁻¹ range orgchemboulder.com. Additionally, C-H stretching from the methyl groups and the thiophene ring, as well as characteristic thiophene ring vibrations, will be present.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 3000 - 2850 | Medium |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C Stretch | Thiophene Ring | 1500 - 1400 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying vibrations of the thiophene ring, including the C-S bond stretches, which are often strong in Raman spectra. The symmetric vibrations of the C-C bonds within the ring and the C-CH₃ bonds would also be readily observable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₆H₉NS, giving it a monoisotopic mass of approximately 127.0456 Da.

Upon ionization, the molecule will form a molecular ion (M⁺•), which can then undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or cleavage of the C-N bond.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures, identifying unknown compounds, and quantifying trace-level impurities nih.gov.

In the context of this compound, an LC-MS method could be developed for quality control to ensure the purity of a synthesized batch. Tandem mass spectrometry (LC-MS/MS) would offer even greater selectivity and sensitivity. By using techniques like multiple reaction monitoring (MRM), a specific precursor ion (the molecular ion of this compound) can be selected and its characteristic product ions monitored after fragmentation researchgate.net. This approach allows for highly sensitive and selective quantification of the target compound, even in complex matrices jfda-online.comresearchgate.net. The development of such a method would involve optimizing chromatographic conditions for separation and tuning MS parameters to achieve maximal sensitivity for the specific transitions of the analyte researchgate.net.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | [C₆H₉NS]⁺• | 127.05 | Molecular Ion |

| [M-15]⁺ | [C₅H₆NS]⁺ | 112.02 | Loss of a methyl radical (•CH₃) |

| [M-16]⁺ | [C₆H₇S]⁺ | 111.03 | Loss of an amino radical (•NH₂) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This method is instrumental in the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For aminothiophene derivatives, UPLC-MS provides crucial information on molecular weight and structure through fragmentation patterns.

In a typical UPLC-MS analysis of aminothiophene isomers, a reversed-phase column is employed with a gradient elution program. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with additives like formic acid to improve ionization efficiency. The high resolving power of UPLC allows for the separation of closely related isomers, which is critical for the specific detection of this compound in a mixture.

Table 1: Representative UPLC-MS Parameters for the Analysis of Aminothiophene Derivatives.

| Parameter | Value/Description |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ for C₆H₉NS | m/z 128.05 |

| Key Fragmentation Ions | Fragments resulting from the loss of methyl or amino groups. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and photoluminescence, provides valuable information about the electronic transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like the thiophene ring in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states. The position and intensity of the absorption bands are characteristic of the molecule's structure and electronic makeup. For thiophene derivatives, the absorption spectra are influenced by the nature and position of substituents on the thiophene ring.

While the specific UV-Vis spectrum for this compound is not documented, studies on similar 3-aminothiophene derivatives show characteristic absorption bands. For instance, some 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes exhibit absorption maxima (λmax) that vary with the solvent polarity, with values ranging from 486 nm to 654 nm in different solvents. researchgate.net The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net For this compound, it is expected to exhibit absorption bands in the UV region, characteristic of the substituted thiophene chromophore.

Photoluminescence Studies

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the excited state properties of a molecule. Thiophene-based materials are known for their interesting photoluminescent properties, which are highly dependent on their molecular structure and environment.

The fluorescence of oligothiophenes has been studied in detail, and their emission properties are influenced by functionalization. researchgate.net For this compound, the presence of the amino and methyl groups will affect its photoluminescence characteristics. Generally, electron-donating groups like the amino group can influence the emission wavelength and quantum yield. While specific photoluminescence data for this compound is not available, the table below provides representative data for other functionalized thiophenes, illustrating the range of emission properties observed in this class of compounds.

Table 2: Representative Photoluminescence Data for Functionalized Thiophene Derivatives.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Benzo[b]naphto[2,1-d]thiophene derivative | 340 | 385-388 | Not Reported |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. Both single-crystal and powder XRD provide detailed information about the arrangement of atoms, bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction allows for the precise determination of the three-dimensional structure of a molecule. For a crystalline sample of this compound, this technique would provide definitive information on the geometry of the thiophene ring, the positions of the methyl and amino substituents, and the intermolecular interactions in the solid state.

While a single-crystal structure of this compound has not been reported, studies on related 2-aminothiophene and 3-aminothiophene derivatives provide valuable insights. For example, the crystal structure of methyl-3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the space group P2₁/c. mdpi.com In the crystal structures of two 2-aminothiophene derivatives, intramolecular N–H···O=C hydrogen bonds were observed to significantly influence the molecular conformation. researchgate.netmdpi.com These studies highlight the importance of hydrogen bonding and other intermolecular forces in the crystal packing of aminothiophenes.

Table 3: Representative Single Crystal XRD Data for an Aminothiophene Derivative (Methyl-3-aminothiophene-2-carboxylate).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2080(4) |

| b (Å) | 14.0485(7) |

| c (Å) | 10.3826(6) |

| β (°) | 98.643(6) |

Data for a representative 2-aminothiophene derivative is provided for illustrative purposes. mdpi.com

Powder X-ray Diffraction

Powder X-ray diffraction is used to characterize the crystalline nature of a bulk sample and to identify its crystalline phases. The resulting diffraction pattern is a fingerprint of the material's crystal structure. For this compound, a powder XRD pattern would be useful for phase identification, purity assessment, and to gain information about the crystal lattice.

A study on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives utilized powder XRD to confirm the crystal structure. researchgate.net The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), reveals a series of peaks at specific angles that are characteristic of the material's crystal lattice. The positions and relative intensities of these peaks can be used to identify the crystalline phase and determine the unit cell parameters.

Table 4: Representative Powder XRD Peak Positions for a 3-Amino-4-methylthiophene Derivative.

| 2θ (degrees) |

|---|

| 10.5 |

| 15.2 |

| 20.8 |

| 25.5 |

Hypothetical peak positions for illustrative purposes based on typical patterns for organic molecules.

Surface and Elemental Analysis Techniques

A variety of techniques are available for the analysis of the surface chemistry and elemental composition of a material. For this compound, these methods can confirm the presence and chemical state of its constituent elements.

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be particularly useful for probing the chemical environment of the sulfur and nitrogen atoms. The binding energy of the S 2p electrons in thiophene and its derivatives is typically observed around 164 eV. researchgate.net The exact binding energy can shift depending on the chemical environment of the sulfur atom. For instance, in petroleum coke, the peak at 164 eV is attributed to sulfur-containing complexes such as thiophene. nih.gov Analysis of the N 1s peak would provide information about the amino group.

Table 5: Representative S 2p Binding Energies for Thiophene and Related Compounds.

| Compound/Functional Group | S 2p Binding Energy (eV) |

|---|---|

| Thiophene (in PEDOT) | ~164 |

| Organic Sulphur (general range) | 163-165 |

Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netxpsfitting.com

Energy Dispersive X-ray Analysis, also known as EDS or EDX, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). EDAX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.

An EDAX analysis of this compound would provide a qualitative and quantitative assessment of its elemental composition. The resulting spectrum would show characteristic X-ray peaks for carbon, nitrogen, and sulfur, confirming their presence in the sample. The relative intensities of these peaks can be used to determine the atomic percentages of each element, which can be compared to the theoretical values calculated from the molecular formula (C₆H₉NS). For example, an EDAX spectrum of a doped ZnO photocatalyst clearly identified the characteristic peaks of its constituent elements. mdpi.com

Table 6: Expected Elemental Composition of this compound from EDAX.

| Element | Atomic Symbol | Theoretical Atomic % |

|---|---|---|

| Carbon | C | 40.0 |

| Hydrogen | H | 60.0 |

| Nitrogen | N | 6.7 |

Note: EDAX does not typically detect hydrogen.

X-ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials. eag.com XRF analyzers determine the chemistry of a sample by measuring the fluorescent (or secondary) X-ray emitted from a sample when it is excited by a primary X-ray source. Each of the elements present in a sample produces a set of characteristic fluorescent X-rays that is unique for that specific element.

For a sample of this compound, XRF would be a rapid and straightforward method to confirm the presence of sulfur. The technique can provide quantitative data on the elemental composition, and it is particularly well-suited for the analysis of sulfur in various matrices. malvernpanalytical.com XRF is widely used in industries where the elemental composition of a material is critical.

Table 7: Application of XRF for Elemental Analysis.

| Element of Interest | Typical Application |

|---|---|

| Sulfur (S) | Quantification in fuels, polymers, and organic compounds. |

| Nitrogen (N) | Generally not detectable by standard XRF due to low fluorescence yield. |

Advanced Microscopy Techniques for Morphological and Nanoscale Characterization

Advanced microscopy techniques are instrumental in elucidating the surface morphology, topography, and nanoscale structural features of chemical compounds. These methods provide high-resolution imaging that is critical for understanding the physical properties and potential applications of materials. However, a comprehensive search of scientific databases indicates that this compound has not been the subject of detailed investigation using the following advanced microscopy techniques.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. Field Emission SEM (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source, providing even higher resolution and less sample charging.

These techniques would be invaluable for characterizing the crystal morphology, particle size distribution, and surface texture of solid this compound. Such information is crucial for applications in materials science where physical form is important. Despite the utility of these methods, there are no specific SEM or FESEM studies focused on this compound found in the available scientific literature.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides information about the internal structure of the material. High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic structure of materials. For a compound like this compound, TEM and HRTEM could be used to investigate its crystalline structure, identify any nanoscale ordering or defects, and characterize its morphology if prepared as nanoparticles or thin films. A diligent search of research publications has not yielded any studies that apply TEM or HRTEM to the analysis of this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The instrument generates a topographical map of the sample's surface by scanning a sharp mechanical probe over it. AFM is particularly useful for characterizing surface roughness, grain size, and the morphology of thin films. In the context of this compound, AFM could provide detailed insights into how the molecule self-assembles on a substrate or the surface characteristics of its crystalline form. At present, no AFM-specific research on this compound has been published.

Thermal and Electrochemical Characterization Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. Electrochemical methods, like Cyclic Voltammetry (CV), are employed to investigate the redox properties of a compound. While the electrochemical behavior of various aminothiophenes and thiophene-based polymers has been a subject of interest, specific data for this compound is lacking.

Computational and Theoretical Studies of 2,4 Dimethylthiophen 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. A full DFT analysis of 2,4-Dimethylthiophen-3-amine would offer a comprehensive understanding of its behavior at a molecular level.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process would determine the precise bond lengths, bond angles, and dihedral angles between the atoms of this compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | Data not available |

| C=C | Data not available | |

| C-N | Data not available | |

| C-C (methyl) | Data not available | |

| Bond Angle | C-S-C | Data not available |

| S-C-C | Data not available |

Following geometry optimization, vibrational frequency analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes and confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis: HOMO/LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, providing insight into potential sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas typically denote electron-rich regions (potential sites for electrophilic attack), while blue areas indicate electron-deficient regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group and the sulfur atom due to their lone pairs of electrons.

Reactivity Prediction via Fukui Function Analysis

Fukui functions are used within DFT to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can identify the most reactive sites with atomic-level precision.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis would reveal key hyperconjugative interactions that contribute to the stability of this compound's structure.

Electron Localization Function (ELF) Diagrams for Electron Delocalization

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF diagram for this compound would illustrate the extent of electron delocalization within the thiophene (B33073) ring and help to characterize the nature of its chemical bonds.

Molecular Modeling and Simulation

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govsamipubco.com In the context of ligand-receptor interactions, MD simulations can provide a dynamic view of the stability of a docked complex, revealing how the ligand and receptor adapt to each other's presence. nih.gov Following MD simulations, binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method, can be employed to provide a more accurate estimation of the binding affinity between the ligand and the receptor. 34.237.233researchgate.netresearchgate.net This method calculates the free energy of binding by considering van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. nih.gov34.237.233 Currently, there is a lack of published research detailing specific MD simulations or MMGBSA calculations for this compound. Future computational studies employing these techniques would be instrumental in validating docking predictions and providing a more comprehensive understanding of the thermodynamics of its potential interactions with biological targets.

Theoretical Studies on Electronic Transport Properties

Theoretical investigations into the electronic transport properties of molecules like this compound are crucial for the development of molecular-scale electronic devices. These studies often focus on how the molecular structure influences the flow of electrons through the molecule when it is placed between two electrodes.

The Non-Equilibrium Green's Function (NEGF) method, often combined with Density Functional Theory (DFT), is a powerful theoretical framework for studying quantum transport in molecular electronic devices. du.ac.irresearchgate.netresearchgate.net This approach allows for the calculation of various electronic properties, such as current-voltage (I-V) characteristics and transmission spectra, which describe the probability of an electron with a certain energy passing through the molecule. researchgate.netresearchgate.net

A key area of interest in molecular electronics is the development of molecular switches, which are molecules that can be reversibly shifted between two or more stable states with different physical properties, such as conductivity. researchgate.net This switching can often be triggered by light, leading to the concept of an optical molecular switch.

Diarylethene derivatives, which share structural similarities with this compound, are a prominent class of photochromic molecules that have been investigated as optical molecular switches. du.ac.irresearchgate.netresearchgate.net These molecules can undergo a reversible ring-closing and ring-opening reaction upon irradiation with light of specific wavelengths (e.g., UV and visible light). du.ac.irresearchgate.net The closed-ring isomer typically has a more planar and conjugated structure, leading to higher conductivity (the "ON" state), while the open-ring isomer is less conjugated and exhibits lower conductivity (the "OFF" state). du.ac.irresearchgate.net

The switching behavior is fundamentally linked to changes in the molecule's geometry, the spatial distribution of its frontier molecular orbitals (HOMO and LUMO), and the energy gap between them. du.ac.ir Theoretical studies on similar compounds have demonstrated that the transition between the "ON" and "OFF" states can be computationally modeled to predict the on-off ratio, a critical parameter for the performance of a molecular switch. du.ac.irresearchgate.net While direct experimental or theoretical exploration of the optical switching behavior of this compound itself is not documented, its structural motifs suggest that it could be a component in the design of new photo-responsive molecular electronic devices.

Biological Activities and Medicinal Chemistry Applications of 2,4 Dimethylthiophen 3 Amine Derivatives

Broad-Spectrum Pharmacological Potentials

Derivatives of 2,4-Dimethylthiophen-3-amine and other closely related aminothiophenes have been investigated for a range of biological effects, underscoring their potential as lead compounds in drug discovery. nih.govencyclopedia.pub

Anti-inflammatory Activities and Mechanisms

Thiophene (B33073) derivatives have been recognized for their anti-inflammatory properties, with some compounds acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov The anti-inflammatory potential of various heterocyclic compounds, including those with a thiophene core, continues to be an active area of research. nih.govmdpi.comresearchgate.net

While specific studies on this compound derivatives are limited, the broader class of aminothiophene derivatives has shown promise. For instance, certain pyrazole (B372694) derivatives containing a thiophene moiety have been evaluated for their anti-inflammatory effects. researchgate.net The mechanism of action for many of these compounds involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins (B1171923), key mediators of inflammation. mdpi.comnih.govnih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Thiophene-pyrazole hybrid | COX-2 | Moderate and selective inhibition | mdpi.com |

| Dexketoprofen amide derivative with thiomorpholine (B91149) ring | Paw edema | Potent inhibition | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 | IC50 = 0.18 µM | nih.gov |

Antimicrobial and Antifungal Effects

The thiophene nucleus is a constituent of many compounds with significant antimicrobial and antifungal activity. zsmu.edu.uanih.govujmm.org.ua Derivatives of aminothiophenes have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains. researchgate.net

The antimicrobial action of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov For example, certain thiophene derivatives have been shown to disrupt membrane permeability in bacteria. nih.gov The structure of the substituent on the thiophene ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. researchgate.net

In the realm of antifungal agents, allylamine (B125299) derivatives, which can be structurally related to aminothiophenes, are known to inhibit fungal squalene (B77637) epoxidase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov This mechanism disrupts the integrity of the fungal cell membrane. Furthermore, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated potent fungicidal activity against cucumber downy mildew. nih.gov

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Bactericidal effect | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Cucumber downy mildew | EC50 = 1.96 mg/L | nih.gov |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Various fungi and bacteria | Moderate to high activity | zsmu.edu.ua |

| Aminodiphenylamine derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC values in the range of 0.312–5 mg/mL | mdpi.com |

Antiviral and Antileishmanial Properties

The therapeutic potential of thiophene derivatives extends to the treatment of parasitic and viral infections. nih.govnih.govmdpi.comsemanticscholar.orgmdpi.com Several 2-aminothiophene derivatives have been identified as having significant antileishmanial activity. nih.govnih.govmdpi.com

The 2-amino-thiophenic derivative SB-200 has shown efficacy in inhibiting the growth of various Leishmania species, including L. braziliensis, L. major, and L. infantum. nih.gov The antileishmanial action of these compounds is thought to be mediated through apoptosis-like cell death in the parasite and immunomodulation in the host. nih.gov The structure of the substituents on the thiophene ring is a key determinant of their antileishmanial potency. mdpi.com

In terms of antiviral activity, various heterocyclic compounds, including those containing thiadiazole and oxadiazole rings, which can be synthesized from aminothiophene precursors, have been investigated. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org These derivatives have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV) and coronaviruses. nih.govmdpi.com

| Compound | Target | Activity | Reference |

|---|---|---|---|

| SB-200 (2-amino-thiophene derivative) | Leishmania infantum promastigotes | IC50 = 3.96 µM | nih.gov |

| 5-methyl-2,2′:5′,2″-terthiophene | Leishmania amazonensis promastigotes | IC50 = 7.7 µg/mL | mdpi.com |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative (8i) | Tobacco Mosaic Virus (TMV) | EC50 = 246.48 µg/mL | nih.gov |

| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | Interference with viral entry | mdpi.com |

Cytotoxic and Antiproliferative Potentials

Thiophene derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.govmdpi.com A number of studies have demonstrated the cytotoxic and antiproliferative effects of various substituted thiophenes against a range of human cancer cell lines. nih.govmdpi.com

For example, novel tetrahydrobenzo[b]thienopyrrole derivatives, synthesized from a 2-aminothiophene precursor, have exhibited significant cytotoxic effects against gastric, colon, liver, and breast cancer cell lines. nih.gov The antiproliferative activity of these compounds is often associated with their ability to induce cell cycle arrest and apoptosis. nih.govmdpi.com The specific substitutions on the thiophene ring system are critical for their cytotoxic potency and selectivity. nih.govmdpi.com

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b]thienopyrrole derivatives (7b and 14b) | Various cancer cell lines | Maximum inhibitory effect higher than reference | nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (3) | MCF-7 (breast cancer) | IC50 = 13.42 µg/mL | mdpi.com |

| Semi-synthetic thiomidazolide derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide | Human leukemic cell lines | Significant antiproliferative effect, induces apoptosis | nih.gov |

Antioxidant Activities

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a variety of disease states. Thiophene derivatives, particularly those with amino and hydroxyl substitutions, have been investigated for their antioxidant properties. nih.govnih.govresearchgate.netresearchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. nih.gov The presence of electron-donating groups on the thiophene ring can enhance the radical scavenging ability of these molecules. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity, with some compounds exhibiting inhibition percentages comparable to that of ascorbic acid. nih.gov

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | nih.gov |

| Phenol (B47542)/thiophenol analogues | DPPH and ABTS | Several compounds surpassed the activity of Trolox | nih.gov |

| 2-methylthio-pyrido[3,2-e] nih.govmdpi.comsemanticscholar.org triazolo[1,5-a]pyrimidines (12 and 15) | DPPH, FRAP, RPC | Good antioxidant activity | researchgate.net |

Insecticidal, Larvicidal, and Nematicidal Effects

Thiophene derivatives have also demonstrated potential as pesticides, with reported insecticidal, larvicidal, and nematicidal activities. encyclopedia.pubnih.govresearchgate.net Some naturally occurring thiophenes isolated from plants of the Asteraceae family are known to be highly phototoxic to insects. nih.govresearchgate.net

These compounds, when activated by light, can generate reactive oxygen species that are toxic to insect larvae. nih.govresearchgate.net Synthetic derivatives of these natural thiophenes have also been developed and tested for their larvicidal activity against mosquitoes, with some compounds showing high potency. researchgate.net The lipophilicity of these compounds and their ability to produce singlet oxygen are key factors in their insecticidal efficacy. researchgate.net

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Photoactivated thiophene derivatives (xanthopappins A-C) | Asian tiger mosquito larvae | Significant insecticidal activity | nih.gov |

| Tricyclic thiophenes | Aedes atropalpus larvae | Potent phototoxicity with LC50 values in the nanomolar range | researchgate.net |

Other Reported Biological Activities

Derivatives of the thiophene scaffold, a core component of this compound, have demonstrated a wide array of pharmacological effects. Research has highlighted their potential in various therapeutic areas. Thiophene and its synthetic derivatives are recognized as a prominent class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov

HIV-1 Inhibitory Activity: Thiophene[3,2-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds have shown excellent potency against wild-type HIV-1 and various drug-resistant mutant strains. nih.govmdpi.com For instance, certain sulfonamide compounds exhibited single-digit nanomolar inhibitory concentrations (EC50 values of 9.2 and 7.1 nM). nih.gov These derivatives act as classic NNRTIs, demonstrating high affinity for the wild-type HIV-1 reverse transcriptase with IC50 values in the low micromolar range. nih.gov The design of these inhibitors targets the tolerant region I of the NNRTI-binding pocket, providing a basis for developing drugs effective against resistant HIV variants. nih.govresearchgate.netresearchgate.net

Anti-diabetic Activity: Thiophene derivatives have been investigated for their potential in managing diabetes. Studies have shown that certain phenylthio-ethyl benzoate (B1203000) derivatives can inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glycosidase, with greater potency than the commercial anti-diabetic drug, acarbose. nih.gov Additionally, novel classes of sulfonamide-1,3,5-triazine–thiazoles and piperazine (B1678402) sulphonamide derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes treatment. rsc.orgpensoft.net Some of these compounds have shown potent DPP-4 inhibition at nanomolar concentrations and have demonstrated significant blood glucose-lowering effects in animal models. rsc.orgpensoft.net

Anticonvulsant and Antianxiety Activities: The thiophene ring is a structural component in several compounds active against seizures. nih.gov Hybrid molecules combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core (found in the antiepileptic drug ethosuximide) have been synthesized and evaluated. nih.gov These compounds have shown activity in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.govmdpi.com Beyond anticonvulsant effects, some thiophene-containing drugs like tiagabine (B1662831) have also exhibited anxiolytic properties. nih.gov The broad pharmacological profile of these derivatives makes them interesting candidates for further development. nih.govencyclopedia.pub

Antineoplastic Activity: Thiophene derivatives have been explored for their potential as anticancer agents. nih.govproquest.com Research into 3-oxobutanamidothiophene derivatives used to build various heterocyclic compounds has shown promise for developing anticancer medications. researchgate.net Certain synthesized compounds have demonstrated cytotoxic characteristics. researchgate.netencyclopedia.pub For example, some 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives have shown high cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov

Antitubercular Activity: The search for new treatments for tuberculosis has led to the investigation of thiophene derivatives. nih.gov Studies on pyrazole-4-carboxamide derivatives have assessed their activity against Mycobacterium tuberculosis H37Rv. japsonline.com Additionally, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were evaluated for their in vitro and in vivo antitubercular activity, with some compounds showing inhibitory action against vital mycobacterial enzymes. nih.gov The critical nature of specific structural features, such as an appropriately substituted pyrazole moiety, has been highlighted for maintaining antitubercular activity. nih.gov

Analgesic Activity: Thiophene-based compounds have been recognized for their analgesic properties. proquest.comtandfonline.comresearchgate.net New hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been evaluated for antinociceptive activity. nih.gov In studies on new series of tetrasubstituted thiophene analogues, several compounds exhibited significant analgesic activity in acetic acid-induced writhing tests in mice. tandfonline.com For instance, certain thiophene derivatives displayed a percentage of pain inhibition higher than that of standard drugs like indomethacin (B1671933) and celecoxib (B62257). researchgate.net The presence of specific substituents, such as a methyl group in the anilino moiety and a 4-chloro substitution in the benzoyl moiety, has been shown to contribute significantly to the analgesic activity profile. tandfonline.com

Mechanisms of Action and Molecular Targets

The diverse biological effects of this compound derivatives are attributed to their interaction with various molecular targets and pathways.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) and Lipoxygenase (LOX))

A primary mechanism for the anti-inflammatory activity of thiophene derivatives is the inhibition of enzymes involved in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govrootspress.org These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. nih.govresearchgate.net

Several studies have synthesized and evaluated thiophene derivatives for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. nih.gov One notable compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, demonstrated high selectivity for COX-2 over COX-1, with an IC50 value of 5.45 µM and a selectivity index of 8.37. nih.gov This compound also showed significant 5-LOX inhibitory activity (IC50 = 4.33 µM). nih.gov Molecular modeling studies suggest that such compounds can act as dual COX-2/5-LOX inhibitors, binding to the active sites of these enzymes in a manner similar to established inhibitors like celecoxib and nordihydroguaiaretic acid (NDGA). nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | N/A | nih.gov |

| Celecoxib (Reference) | COX-2 | - | 15.44 | nih.gov |

| NDGA (Reference) | 5-LOX | 2.46 | N/A | nih.gov |

Modulation of Pro-inflammatory Gene Expression and Signaling Pathways

Thiophene derivatives can exert anti-inflammatory effects by modulating the expression of genes involved in the inflammatory response. nih.gov Increased expression of pro-inflammatory genes is a characteristic of many chronic inflammatory diseases. mdpi.com Research has shown that certain thiophene-based compounds can significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov

For example, one thiophene derivative was found to reduce the gene expression of IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS in ex vivo tests on lung slices. nih.gov Another study on methoxy-substituted thiophene derivatives demonstrated a negative regulation of TNF-α and IL-8 expression and inhibition of the activation of key signaling pathways like ERK, p38, and NF-ĸB in LPS-stimulated monocytes. encyclopedia.pub This modulation of signaling cascades and gene transcription highlights a crucial mechanism by which these compounds control inflammation. nih.govresearchgate.net

Receptor Interactions and Ligand Binding Dynamics

The biological activity of thiophene derivatives is often mediated through their interaction with specific cellular receptors. For example, some derivatives have been shown to interact with Peroxisome proliferator-activated receptors (PPARs), which are involved in regulating the activation of pro-inflammatory genes. nih.gov A synthesized thiophene derivative was found to be approximately three times more potent than its prototype in reducing the transcriptional activity induced by a PPAR, with an IC50 value of 93 nM. nih.govresearchgate.net

In the context of antiviral activity, detailed structural studies have elucidated the binding dynamics of thiophene[3,2-d]pyrimidine NNRTIs within the inhibitor-binding pocket of HIV-1 reverse transcriptase. researchgate.netresearchgate.net High-resolution crystal structures reveal extensive hydrophobic interactions and a network of main-chain hydrogen bonds between the inhibitors and the RT enzyme. researchgate.net These insights into receptor interactions are crucial for designing new derivatives with improved potency and resistance profiles. researchgate.net

Cellular and Biochemical Assay Development (e.g., Mast Cell Degranulation Inhibition)

The evaluation of thiophene derivatives relies on a variety of cellular and biochemical assays. Mast cells are key effectors in inflammatory responses, and their degranulation releases numerous inflammatory mediators. mdpi.comencyclopedia.pub The inhibition of mast cell degranulation represents a therapeutic target for inflammatory and allergic diseases. mdpi.comnih.govnih.govresearcher.life While specific studies on this compound derivatives are not detailed, the general principle of using mast cell degranulation assays is a key strategy in developing anti-inflammatory agents.